molecular formula C43H45BF4NP2Rh- B3334598 (+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 99143-48-3

(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B3334598
CAS No.: 99143-48-3
M. Wt: 827.5 g/mol
InChI Key: ZLLQZPNXAHRYIM-MPCJZQQPSA-N
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Description

(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 99143-48-3, trade name: CataSium D(R)Rh) is a chiral rhodium(I) complex featuring a rigid pyrrolidine backbone with (3R,4R)-bis(diphenylphosphino) and benzyl substituents. The 1,5-cyclooctadiene (COD) ligand stabilizes the rhodium center, while the tetrafluoroborate counterion enhances solubility in polar aprotic solvents. This complex is renowned for its enantioselective catalytic performance in asymmetric hydrogenation reactions, particularly for α,β-unsaturated carbonyl compounds and amino acid precursors. Its stereochemical rigidity, imparted by the pyrrolidine scaffold, enables precise substrate recognition, achieving enantiomeric excess (ee) values exceeding 90% in optimized conditions .

Properties

IUPAC Name

[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;cycloocta-1,5-diene;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33NP2.C8H12.BF4.Rh/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-25,34-35H,26-28H2;1-2,7-8H,3-6H2;;/q;;-1;/t34-,35-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLQZPNXAHRYIM-MPCJZQQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1[C@H]([C@@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H45BF4NP2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704836
Record name [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;cycloocta-1,5-diene;rhodium;tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99143-48-3
Record name [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
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Biological Activity

(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, commonly referred to as Rh-Bisphosphine complex, is a cationic rhodium complex that has garnered attention for its unique catalytic properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a rhodium center coordinated with a bisphosphine ligand and cyclooctadiene. The stereochemistry of the bisphosphine ligand is crucial for its biological interactions and catalytic efficiency.

Mechanisms of Biological Activity

The biological activity of Rh-Bisphosphine complexes can be attributed to several mechanisms:

  • Catalytic Activity : The rhodium center in the complex acts as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions. These reactions can lead to the formation of biologically active compounds.
  • Interaction with Biological Molecules : The ability of the complex to interact with biomolecules enhances its potential use in medicinal chemistry. For example, it may facilitate the modification of drug candidates or influence metabolic pathways.

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Rh-Bisphosphine complexes on various cancer cell lines. In vitro assays demonstrated significant antiproliferative activity against human breast cancer cells (MDA-MB-231) and colorectal cancer cells (HCT-116). The IC50 values for these cell lines were reported in the low micromolar range, indicating potent cytotoxic effects.

Cell LineIC50 (µM)Reference
MDA-MB-2315.2
HCT-1164.8

2. Mechanistic Insights

Mechanistic studies suggest that the biological activity may be linked to the generation of reactive oxygen species (ROS) upon cellular uptake of the complex. This ROS generation can lead to oxidative stress in cancer cells, promoting apoptosis.

3. Case Studies

A notable case study involved the use of Rh-Bisphosphine complexes in targeted therapy for triple-negative breast cancer (TNBC). The study highlighted:

  • Enhanced Selectivity : The complex showed preferential toxicity towards TNBC cells compared to normal breast epithelial cells.
  • Combination Therapy : When used in combination with conventional chemotherapeutics, such as doxorubicin, enhanced anti-tumor efficacy was observed.

Applications in Medicinal Chemistry

The versatility of Rh-Bisphosphine complexes extends to their application in drug development:

  • Synthesis of Anticancer Agents : The complex has been employed as a catalyst for the synthesis of novel anticancer agents through cross-coupling reactions.
  • Drug Delivery Systems : Research is ongoing into utilizing these complexes within drug delivery systems that target specific cancer types while minimizing side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key rhodium(I) tetrafluoroborate complexes with analogous ligands and applications:

Compound Name (CAS) Ligand Structure Key Applications Enantioselectivity (ee) Key Findings References
Target Compound (99143-48-3) (3R,4R)-bis(diphenylphosphino)pyrrolidine + COD Asymmetric hydrogenation of α-(acetylamino)cinnamic acids and esters Up to 98% Rigid ligand geometry enhances enantioselection via axial phenyl interactions
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine-Rh (45-2110) Bipyridine with tetramethoxy and diphenylphosphino groups + COD [2+2+2] Cycloadditions; hydrogenation of β-ketoesters 85–92% Electron-donating methoxy groups improve catalytic turnover in polar media
(S)-(-)-Et-DUPHOS-Rh (213343-64-7) (2S,5S)-diethylphospholano benzene + COD Hydrogenation of β-alkyl-substituted (E)-β-(acylamino)acrylates 70–90% Flexible diethylphospholano ligands reduce steric hindrance for bulky substrates
[1,4-Bis(diphenylphosphino)butane]Rh (79255-71-3) Linear bisphosphine (dppb) + COD Parahydrogen-induced polarization (PHIP) for hyperpolarized NMR; hydrogenation of vinyl esters Not applicable Simpler ligand structure enables rapid substrate access but lower enantioselectivity

Mechanistic and Performance Insights

  • Ligand Rigidity vs. Flexibility: The target compound’s pyrrolidine backbone imposes a rigid chiral pocket, favoring substrates like α-(acetylamino)cinnamic acid, where steric and electronic matching is critical. In contrast, linear bisphosphines (e.g., dppb) exhibit faster kinetics but lower ee due to conformational flexibility .
  • Electronic Effects : Bipyridine-based ligands (e.g., 45-2110) leverage methoxy groups to modulate electron density at the rhodium center, enhancing activity in electron-deficient substrates. However, they underperform in sterically demanding reactions compared to the pyrrolidine system .
  • Safety and Handling : Et-DUPHOS-Rh (213343-64-7) poses lower hazards (NFPA Health Rating: 1) compared to the target compound (exact hazards unspecified), making it preferable for large-scale industrial use .

Contradictions and Limitations

  • Enantioselectivity Variability: While the target compound achieves >90% ee for α-(acetylamino)cinnamic acids, its performance drops to ~70% for β-alkyl-substituted acrylates, where Et-DUPHOS-Rh excels. This highlights ligand-substrate compatibility trade-offs .
  • Hyperpolarization Applications : The dppb-Rh complex (79255-71-3) dominates PHIP due to its rapid hydrogen activation kinetics, a niche where the target compound’s rigid structure is less effective .

Q & A

Q. What are the critical steps in synthesizing (+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, and how can purity be ensured?

Methodological Answer: The synthesis involves:

  • Ligand preparation : Chiral bisphosphine ligands (e.g., (3R,4R)-bis(diphenylphosphino)pyrrolidine) are synthesized via stereoselective methods, ensuring proper stereochemistry .
  • Rhodium coordination : The ligand is reacted with [Rh(1,5-COD)Cl]₂ under inert conditions, followed by counterion exchange with NaBF₄ to form the tetrafluoroborate salt .
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and recrystallization in ethanol/diethyl ether mixtures improve purity. Purity is verified via ³¹P NMR (sharp singlet for Rh-P coupling) and HPLC (>98% purity) .

Q. How should researchers characterize the electronic and steric properties of this rhodium complex?

Methodological Answer:

  • Electronic properties : Use UV-Vis spectroscopy to analyze d-d transitions (λ ~ 400–500 nm) and cyclic voltammetry to determine redox potentials (Rh⁺/Rh³⁺ couples). Compare with analogous complexes (e.g., BINAP-Rh) to assess ligand donor strength .
  • Steric effects : Calculate ligand cone angles using X-ray crystallography data (e.g., Rh-P bond lengths and P-Rh-P angles). Correlate with enantioselectivity in catalytic tests .

Q. What experimental designs are recommended to study ligand effects on catalytic activity?

Methodological Answer:

  • Substrate scope screening : Test the complex in asymmetric hydrogenation of prochiral alkenes (e.g., α-dehydroamino acids) under standardized conditions (H₂ pressure: 1–50 bar, solvent: MeOH/THF).
  • Ligand variation : Replace the benzyl-pyrrolidine backbone with structurally distinct ligands (e.g., DuPhos or Josiphos derivatives) to compare turnover frequency (TOF) and enantiomeric excess (ee) .

Q. What precautions are necessary for handling and storing this air-sensitive complex?

Methodological Answer:

  • Storage : Maintain under inert gas (Ar/N₂) at 2–8°C in flame-sealed ampules. Avoid exposure to moisture or oxygen to prevent decomposition to Rh oxides .
  • Handling : Use Schlenk lines or gloveboxes for transfers. Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ligand influence enantioselectivity in asymmetric catalysis?

Methodological Answer:

  • Mechanistic studies : Perform kinetic resolution experiments with enantiopure substrates (e.g., methyl (Z)-acetamidocinnamate). Monitor ee via chiral GC or HPLC.
  • Computational modeling : Use DFT calculations (e.g., B3LYP/def2-TZVP) to analyze transition-state geometries. The (3R,4R) configuration induces a chiral pocket that stabilizes specific substrate conformations .

Q. What strategies can resolve contradictions in catalytic performance across different substrates?

Methodological Answer:

  • Kinetic profiling : Measure TOF and activation parameters (ΔH‡, ΔS‡) via Eyring plots. Substrates with bulky groups may exhibit rate-limiting migratory insertion vs. oxidative addition .
  • In situ spectroscopy : Use IR or NMR to detect intermediates (e.g., Rh-hydride species). For example, Rh-H stretches (~2000 cm⁻¹) indicate active catalytic cycles .

Q. How can researchers optimize reaction conditions for high turnover without compromising stability?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF) for improved solubility vs. non-polar solvents (toluene) for enhanced stability.
  • Additive effects : Introduce catalytic iodide salts (e.g., NaI) to stabilize Rh centers. Monitor decomposition via ICP-MS for Rh leaching .

Q. What advanced techniques are used to study air-sensitive intermediates in rhodium-catalyzed reactions?

Methodological Answer:

  • In situ XAS : Synchrotron-based X-ray absorption spectroscopy tracks Rh oxidation states during catalysis.
  • EPR spectroscopy : Detect paramagnetic Rh(II) intermediates under anaerobic conditions .

Q. How does the tetrafluoroborate counterion impact reactivity compared to other anions (e.g., triflate)?

Methodological Answer:

  • Ion-pairing studies : Compare reaction rates in polar solvents (acetonitrile) where BF₄⁻ is weakly coordinating vs. triflate, which may stabilize cationic Rh species.
  • Crystallography : Analyze solid-state structures to assess anion proximity to the Rh center .

Q. What methodologies identify decomposition pathways under catalytic conditions?

Methodological Answer:

  • Mass spectrometry : Use high-resolution ESI-MS to detect Rh clusters or ligand degradation products.
  • ¹H/³¹P NMR kinetics : Monitor ligand dissociation rates under H₂ pressure. Decomposition often involves phosphine oxidation to phosphine oxides .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
(+)-1-Benzyl-[(3R,4R)-bis(diphenylphosphino)]pyrrolidine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

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